Bo-Ru Chen,
Qing-Hui Wen,
Xin-An Zeng,
Rahaman Abdul,
Ume Roobab,
Fei-Yue Xu
PMID: 33357863
DOI:
10.1016/j.carbpol.2020.117294
Abstract
The physicochemical properties and structural changes of potato starch esterified with octenyl succinic anhydride (OSA) assisted with pulsed electric field (PEF) were investigated. Results showed that PEF treatment during esterification resulted in a significant modification of pasting properties. The pasting temperature at 2-6 kV/cm reduced by 7.6-15.1 °C for PEF-assisted OSA starches but only by 3 °C for OSA modified starch without PEF treatment as compared to that of native starch. PEF-assisted esterification could reduce the reaction time and improve the reaction efficiency over the control by 6.1-39.1 %. A novel schematic model on structure-functionality relationship for PEF-assisted OSA modified starch was proposed. Structural disorganizations of starch induced lower pasting temperature and paste viscosity. The results suggest that PEF could be a potential eco-friendly and cost-effective physical technique to prepare starch products with desired paste behaviors and to broaden its application area especially in papermaking and textile industries.
Athanasios Porfyris,
Constantine D Papaspyrides,
Natnael Behabtu,
Cristian Lenges,
Alexander Kopatsis
PMID: 34279397
DOI:
10.3390/molecules26134058
Abstract
The nature-identical engineered polysaccharide α-(1,3) glucan, produced by the enzymatic polymerization of sucrose, was chemically modified by acylation with succinic anhydride. This modification reaction was initially performed at the micro scale in a TGA reactor to access a range of reaction conditions and to study the mechanism of the reaction. Subsequently, the best performing conditions were reproduced at the larger laboratory scale. The reaction products were characterized via coupled TGA/DSC analysis, FT-IR spectroscopy, solution viscosity and pH determination. The acylation path resulted in partially modifying the polysaccharide by altering its behavior in terms of thermal properties and solubility. The acylation in a solvent-free approach was found promising for the development of novel, potentially melt-processable and fully bio-based and biodegradable ester compounds.
Mingyu He,
Lijia Li,
Changling Wu,
Li Zheng,
Lianzhou Jiang,
YuYang Huang,
Fei Teng,
Yang Li
PMID: 33822377
DOI:
10.1111/1750-3841.15688
Abstract
This study examined the effects of different sequential treatments of dextran glycation and succinic anhydride acylation on the structure and physicochemical properties of soy protein isolate (SPI). The tested properties included electrophoresis (SDS-PAGE), Fourier transform infrared spectroscopy, endogenous fluorescence spectroscopy, surface hydrophobicity (H
), free sulfhydryl (-SH), solubility, interfacial properties, rheological properties, and scanning electron microscope (SEM). The results show that the two treatments significantly improved the structure and functional characteristics of the SPI. The order of the methods had an important effect on the SPI. The lowest H
(231.76 ± 11.92), the highest free -SH content (3.09 ± 0.09 µmol/g), and the highest solubility at pH = 7 (77 ± 3.97%) were obtained when the acylation treatment was followed by the glycation treatment. Emulsification, emulsion stability, foaming, and foam stability were also the highest. Glycation and acylation caused the viscosity coefficient (k) of the SPI solution to decrease compared with SPI alone, but the flow index (n) value increased, and the sum G' value of the conjugate system decreased as gel time increased. SEM showed that its microstructure has changed significantly. Therefore, this research provided an effective method for improving the functional characteristics of SPI and had potential industrial application prospects. PRACTICAL APPLICATION: Glycation and acylation of soybean protein isolate improved the chemical modification method of protein, improved the functional properties of soybean protein, widened its application in food and materials, and provided a new idea for the further development and utilization of soybean protein.
Lu Xiang,
Shengmin Lu,
Siew Young Quek,
Zhe Liu,
Lu Wang,
Meiyu Zheng,
Weimin Tang,
Ying Yang
PMID: 33067048
DOI:
10.1016/j.foodchem.2020.128226
Abstract
Octenyl succinic anhydride esterified waxy corn starches (OSAS) with five different molecular weights (MWs) were prepared by enzymatic hydrolysis and their effects on naringin solubility were studied. The MW of OSAS was found to significantly influence the amount of naringin embedded in the complex formed by self-aggregation. OSAS with medium MW (M-OSAS) formed complex with the highest naringin entrapment. This system showed an A
type water phase solubility curve (indicating a 1:1 stoichiometric inclusion complex) and an increase of 848.83 folds in naringin solubility. Further investigation on the interactions between M-OSAS and naringin using FTIR, XRD, DSC and NMR confirmed the encapsulation of naringin into the inner cavity of M-OSAS. TEM and particle size analysis indicated the complex was spherical in shape, having a mean particle size of 257.07 nm and size distribution of 10-1000 nm. This study has provided a basis for solubility enhancement of citrus flavonoids using OSAS.
Mohammad Gharaghani,
Mohammad Mousavi,
Faramarz Khodaiyan,
Mohammad Saeid Yarmand,
Maedeh Omar-Aziz,
Seyed Saeid Hosseini
PMID: 33157131
DOI:
10.1016/j.ijbiomac.2020.11.002
Abstract
In this study, kefiran was esterified with octenyl succinic anhydride (OSA). The esterification reaction variables including pH (8.5), kefiran concentration (5% (w/w)), OSA concentration (12% (w/w)), temperature (~38 °C) and reaction time (~80 min) were found as optimum points to achieve the maximum degree of substitution (DS) (0.041 ± 0.002). Kefiran-OSA samples with DS of 0.021 (FDA suggested DS) and 0.041 (maximum DS) were prepared and compared with unmodified kefiran in all experiments. FTIR and
H NMR spectroscopies proved the grafting of OSA on kefiran structure. XRD analysis revealed that with increase in DS, the physical state of kefiran to be more amorphous. In addition, the esterification modification led to a decrease in the degradation temperature and an increase in the apparent viscosity based on the obtained data from thermal analysis and viscosity measurement. The results of the foaming and emulsifying properties confirmed the improvement in surface properties of the modified kefiran. The frequency sweep test illustrated that with an increase in DS, the viscoelastic behavior of the kefiran cryogels to be more viscous. It can finally be stated that the modification with OSA was a high potential strategy to extend the industrial applications of the kefiran.
Akeem Olayemi Raji,
Sofiat Damilola Ismael,
Maimuna Sani,
Monsurat Oyewale Raji,
Olubumi Florence Adebayo
PMID: 32845257
DOI:
10.1039/d0fo01482f
Abstract
Recent increase in demand for starch in food applications has called for research into other new sources. Dioscorea villosa is an underutilized wild yam starch source and its starch was isolated and succinylated at 0, 3, 6, 9 and 12% (0-12% succinic anhydride: 88-100% starch) using standard procedures. The degree of substitution, chemical composition, functional properties, anti-nutritional factors, pasting properties, atomic spectra and α-amylase and α-glucosidase activities of the samples were determined using standard methods. The data obtained were analysed using ANOVA.
The percentage succinyl content and degree of substitution increased from 0-10.45% and 0-0.19% respectively. The amylose, amylopectin, α-amylase and α-glucosidase activities varied from 49.88-59.70%, 40.29-50.11%, 0.17-0.96 and 0.62-10.07 respectively. The phytate, tannin, oxalate and saponin contents ranged from 0.08-0.13 mg g-1, 0.04-0.08 mg g-1, 0.21-0.31 mg g-1 and 0.18-0.26 mg g-1 respectively. The peak viscosity, trough, break down, final viscosity, set back, peak time and pasting temperature values ranged from 94.32-274.69 RVU, 83.50-197.50 RVU, 7.94-81.28 RVU, 113.69-367.39 RVU, 30.14-173.89 RVU, 5.30-6.94 min, and 84.78-94.70 °C respectively.
Isolation and subsequent succinylation improved the wild yam starch quality and reduced its anti-nutritional factors. Succinylation at 9% had the best functional and pasting properties, therefore making it suitable as a potential emulsifier, fat replacer to prevent obesity and stabilizer in food applications. Its limited enzyme activities make it desirable in the production of slowly digestible food products, such as snacks for diabetic patients.
Ruihua Cui,
Fangping Chen,
Yujiao Zhao,
Wenjie Huang,
Changsheng Liu
PMID: 32785356
DOI:
10.1039/d0tb01562h
Abstract
Hemorrhage remains one of the direct causes of high mortality. The development of ideal hemostatic materials with sound ability to deal with severe wound is urgent needed. Although starch-based hemostatic powder has been widely used, hydrous physiological environments severely hamper its binding to the target tissue, thereby limiting the effectiveness in hemostasis. Herein, inspired by mussel adhesive protein, a novel injectable tissue-adhesive hydrogel (St-Dopa hydrogel) composed of starch, succinic anhydride and dopamine was developed in situ by enzymatic crosslinking. The results show that St-Dopa hydrogels were intimately integrated with biological tissue and formed robust barriers to reduce blood loss. St-Dopa hydrogels exhibited superior capacity for in vitro and in vivo hemostasis as compared with chitin hydrogels. In addition to the ease of operation, St-Dopa hydrogels exhibited rapid sol-gel transition, porous microscopic morphology, good swelling ratio and biodegradability, tissue-like elastomeric mechanical properties and excellent cyto/hemo-compatibility. These results suggest that this newly developed St-Dopa hydrogel is a promising biological adhesive and hemostatic material.
Sanja Asikainen,
Jukka Seppälä
PMID: 32142953
DOI:
10.1016/j.ejpb.2020.02.015
Abstract
Photo-crosslinkable polymers have a great potential for the delivery of sensitive drugs. They allow preparation of drug releasing devices by photo-crosslinking, thus avoiding high processing temperatures. In this study, the hydrolysis behavior and drug release of three different photo-crosslinkable poly(ether anhydride)s and one poly(ester anhydride) were investigated. Three-arm poly(ethylene glycol) or polycaprolactone was reacted with succinic anhydride to obtain carboxylated macromers, and further functionalized with methacrylic anhydride to form methacrylated marcromers with anhydride linkages. The synthetized macromers were used to prepare photo-crosslinked matrices with different hydrolytic degradation times for active agent release purposes. The hydrolysis was clearly pH-sensitive: polymer networks degraded slowly in acidic conditions, and degradation rate increased as the pH shifted towards basic conditions. Drug release was studied with two water-soluble model drugs lidocaine (234 mol/g) and vitamin B
(1355 g/mol). Vitamin B
was released mainly due to polymer network degradation, whereas smaller molecule lidocaine was released also through diffusion and swelling of polymer network. Only a small amount of vitamin B
was released in acidic conditions (pH 1.3 and pH 2.1). These polymers have potential in colon targeted drug delivery as the polymer could protect sensitive drugs from acidic conditions in the stomach, and the drug would be released as the conditions change closer to neutral pH in the intestine.
Xiaoli Qian,
Yu Lu,
Lingling Ge,
Suna Yin,
Defeng Wu
PMID: 32718647
DOI:
10.1016/j.carbpol.2020.116561
Abstract
Starch nanocrystals (SNCs) grafted with octenyl succinic anhydride (OSA) were used to stabilize caprylic/capric triglycerides (GTCC)-in-water emulsions. The morphology and viscoelasticity of emulsions were studied in terms of particle loadings and degrees of substitution (DSs). It is found that the emulsifying capacities of SNCs increase with increased DSs. Both the pristine SNC and modified ones can be well used to stabilize emulsions, whereas the emulsification follows different mechanisms. The platelet-like structure of SNCs, together with its improved amphiphilicity after surface treatments, are important to the formation and evolution of droplet clusters. The deformation and relaxation of those clusters result in weak flow overshoots and strong thixotropy in different shear flow fields, which favor storage and applications of GTCC-in-water emulsions as hydrocolloids. The mechanisms were then discussed in terms of rigidity of SNC and relaxations of clusters. This work proposes a promising application of SNC in food and cosmetic industries.
Siqiao Chang,
Xu Chen,
Shuwen Liu,
Chan Wang
PMID: 32087225
DOI:
10.1016/j.ijbiomac.2020.02.175
Abstract
The development of gel-like Pickering emulsions stabilized by edible particles has attracted significant interest in the food colloid field. This work reported that starch nanocrystals (SNCs), modified by octenyl succinic anhydride (OSA), could introduced as a natural stabilizer for gel-like Pickering emulsions. The formation, microstructure and stability of Pickering emulsions were characterized by visual observations and optical microscopy. The results indicated that surface modification improved the hydrophobicity and aqueous re-dispersibility of SNCs, as well as the emulsification performance of them. The stable gel-like Pickering emulsions were formed at different oil volume fractions (range from 40% to 74%), increasing the degree of substitution (DS: from 0.010 to 0.018) led to gel-like emulsion stronger stiffness. These findings offer a promising opportunity to develop a kind of novel edible gel-like Pickering emulsions stabilized by OS-SNCs for the food and pharmaceutical industries.